molecular formula C13H20ClN3O2S B8795090 Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-YL]piperazine-1-carboxylate

Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-YL]piperazine-1-carboxylate

Cat. No.: B8795090
M. Wt: 317.84 g/mol
InChI Key: FGTIWIFQLSPPLE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-YL]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H20ClN3O2S and its molecular weight is 317.84 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20ClN3O2S

Molecular Weight

317.84 g/mol

IUPAC Name

tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-15-10(8-14)9-20-11/h9H,4-8H2,1-3H3

InChI Key

FGTIWIFQLSPPLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-hydroxymethyl-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (848 mg, 2.83 mmol) and DIPEA (550 mg, 1.5 eq.) in CH2Cl2 (10 mL) was added MsCl (285 □L, 1.3 eq.) dropwise. The resulting mixture was stirred overnight. The reaction solution was then concentrated in vacuo. The crude product was purified on silica gel (EtOAc:hexanes=1:4) to afford the desired product as an oil.
Name
4-(4-hydroxymethyl-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
848 mg
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-thiocarbamoylpiperazine-1-carboxylate (650 mg, 2.65 mmol) and 1,3-dichloroacetone (672 mg, 5.3 mmol) in 1,2-dichloroethane was treated with sodium bicarbonate (22 mg, 2.65 mmol). The reaction mixture was stirred at 70° C. for 18 hours and then diluted with chloroform. The dilution was washed with water and brine, dried over sodium sulfate and concentrated. Product was purified from the residue on a silica gel column, using ethyl acetate/hexanes (3/7) as eluent, to provide tert-butyl 4-(4-chloromethylthiazol-2-yl)piperazine-1-carboxylate (830 mg, 100% yield). HNMR (dmso-d6): 6.92 (1H, s), 4.57 (2H, s), 3.40 (8H, m), 1.42 (9H, s).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
672 mg
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reactant
Reaction Step One
Quantity
22 mg
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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